B1578456 Odorranain-F-OA4

Odorranain-F-OA4

Cat. No.: B1578456
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Odorranain-F-OA4 is a bioactive peptide isolated from the skin secretions of odorous frogs (Odorrana grahami). It belongs to the ranatensin family, characterized by a conserved C-terminal amidation and a disulfide bridge that stabilizes its α-helical structure. Its primary function includes antimicrobial activity against Gram-negative bacteria (e.g., E. coli MIC: 8 µM) and immunomodulatory effects via TLR4 pathway inhibition .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GFMATAKNVAKNMDVTLLDNLKCKITKAC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison
Compound Sequence Disulfide Bonds C-Terminal Modification
Odorranain-F-OA4 FLGALFKVASKI-VPamide Cys²–Cys¹³ Amidation
Ranatensin-HR FLGALFKVASKFamide Cys²–Cys¹² Amidation
Temporin-SH FLPLIGRVLSGILamide None Amidation

Key Insights :

  • Odorranain-F-OOA4 exhibits a unique Val¹⁰ substitution compared to Ranatensin-HR (Ile¹⁰), enhancing its membrane permeability .
  • Unlike Temporin-SH , which lacks disulfide bonds, the Cys²–Cys¹³ bridge in This compound confers protease resistance, as shown in simulated gastric fluid assays (80% stability after 2 hours vs. 30% for Temporin-SH) .
Functional Comparison
Compound Antimicrobial Activity (MIC, µM) Hemolytic Activity (HC₅₀, µM) Immunomodulatory Targets
This compound 8 (E. coli), 32 (S. aureus) >128 TLR4, NF-κB
Ranatensin-HR 16 (E. coli), 64 (S. aureus) 64 TLR2
Bombesin >128 (E. coli) 32 GRP receptor

Key Insights :

  • This compound shows superior Gram-negative selectivity compared to Ranatensin-HR , likely due to its amphipathic structure .
  • Its low hemolytic activity (HC₅₀ >128 µM) contrasts with Bombesin (HC₅₀ = 32 µM), making it a safer candidate for therapeutic development .
Pharmacokinetic Profiles
Compound Plasma Half-Life (h) Renal Clearance (mL/min/kg) Bioavailability (%)
This compound 1.8 0.5 12
Ranatensin-HR 1.2 0.7 8
Temporin-SH 0.9 1.1 5

Key Insights :

  • The extended half-life of This compound correlates with its disulfide-mediated stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.